methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
CAS No.: 845635-76-9
Cat. No.: VC11883373
Molecular Formula: C24H23F3N2O6
Molecular Weight: 492.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845635-76-9 |
|---|---|
| Molecular Formula | C24H23F3N2O6 |
| Molecular Weight | 492.4 g/mol |
| IUPAC Name | methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
| Standard InChI | InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3 |
| Standard InChI Key | NDVGWZVFDWQYTC-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound belongs to the chromenone family, characterized by a fused benzopyran-4-one core. Its structure integrates three critical functional groups:
-
A trifluoromethyl (-CF₃) substituent at position 2 of the chromenone ring, known to enhance metabolic stability and lipophilicity.
-
A 4-methylpiperazinylmethyl side chain at position 8, which improves solubility and enables interactions with biological targets .
-
A methyl benzoate moiety linked via an ether bond at position 3, contributing to structural rigidity and binding affinity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃F₃N₂O₆ |
| Molecular Weight | 492.4 g/mol |
| CAS Registry Number | 845635-76-9 |
| IUPAC Name | Methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
The compound’s stereochemistry and conformational flexibility are influenced by the piperazine ring, which adopts a chair conformation in solution.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed protocols are proprietary, available data suggest a multi-step synthesis involving:
-
Coumarin Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the chromen-4-one scaffold .
-
Piperazine Incorporation: Nucleophilic substitution at position 8 using 4-methylpiperazine in the presence of formaldehyde under reflux conditions.
-
Esterification: Methanol-mediated esterification of the carboxylic acid intermediate to yield the final benzoate ester.
Stability and Reactivity
-
pH Sensitivity: The phenolic -OH group at position 7 renders the compound susceptible to oxidation under alkaline conditions .
-
Hydrolytic Stability: The methyl ester group exhibits moderate resistance to hydrolysis, with a half-life of >24 hours in physiological buffers (pH 7.4).
Comparative Bioactivity
A structure-activity relationship (SAR) study highlights the critical role of the trifluoromethyl group:
| Modification | Effect on IC₅₀ (μM) |
|---|---|
| -CF₃ at position 2 | 0.45 ± 0.12 (vs. PI3Kα) |
| -CH₃ at position 2 | 2.89 ± 0.34 |
| Removal of -CF₃ | Loss of activity |
Data adapted from analogous chromenone derivatives .
Pharmacokinetic and Toxicological Profiles
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) due to lipophilic trifluoromethyl and piperazine groups.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the piperazine ring forms inactive N-oxide metabolites .
Toxicity Data
| Assay | Result |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) |
| Ames Test | Negative for mutagenicity |
Future Research Directions
-
Target Identification: Proteomic studies to map protein-binding partners.
-
Formulation Optimization: Development of nanoparticle carriers to enhance bioavailability.
-
Clinical Translation: Preclinical trials evaluating efficacy in triple-negative breast cancer models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume